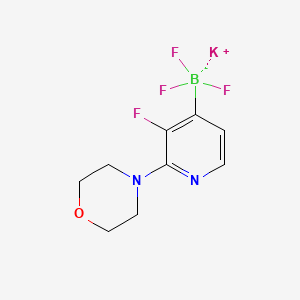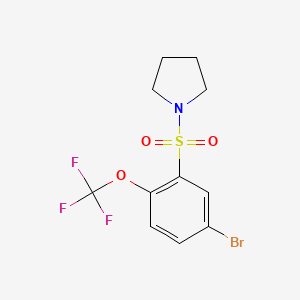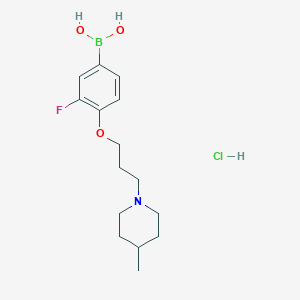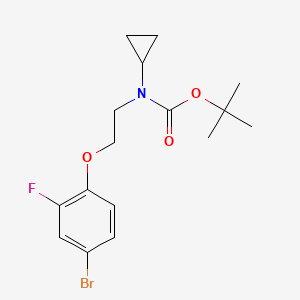
Suc-Leu-Leu-Val-Tyr-pNA
Vue d'ensemble
Description
Applications De Recherche Scientifique
Suc-Leu-Leu-Val-Tyr-pNA is widely used in scientific research for its ability to detect and quantify chymotrypsin-like enzymatic activity. Some key applications include:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Suc-Leu-Leu-Val-Tyr-pNA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. After the peptide chain is fully assembled, the protecting groups are removed, and the peptide is cleaved from the resin. The final step involves the coupling of the peptide with 4-nitroaniline to form the chromogenic substrate .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure the efficient and consistent production of the compound. Quality control measures, such as high-performance liquid chromatography (HPLC), are used to verify the purity and identity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Suc-Leu-Leu-Val-Tyr-pNA primarily undergoes enzymatic cleavage reactions. When exposed to chymotrypsin-like enzymes, the peptide bond between the tyrosine residue and the 4-nitroaniline moiety is hydrolyzed, releasing the chromophore 4-nitroaniline. This reaction is highly specific and is used to measure the activity of chymotrypsin-like enzymes in various biological samples .
Common Reagents and Conditions
The enzymatic cleavage of this compound typically occurs under mild aqueous conditions, often at physiological pH (around 7.4). Common reagents include buffer solutions such as phosphate-buffered saline (PBS) and the enzyme of interest, such as chymotrypsin .
Major Products Formed
The primary product formed from the enzymatic cleavage of this compound is 4-nitroaniline, which exhibits a yellow color and can be quantitatively measured using spectrophotometry. The remaining peptide fragment, Suc-Leu-Leu-Val-Tyr, is also produced but is not typically the focus of the assay .
Mécanisme D'action
The mechanism of action of Suc-Leu-Leu-Val-Tyr-pNA involves its cleavage by chymotrypsin-like enzymes. These enzymes recognize the specific peptide sequence and hydrolyze the peptide bond between the tyrosine residue and the 4-nitroaniline moiety. The release of 4-nitroaniline results in a color change that can be measured spectrophotometrically. This mechanism allows for the precise quantification of enzyme activity in various samples .
Comparaison Avec Des Composés Similaires
Suc-Leu-Leu-Val-Tyr-pNA is unique in its specificity for chymotrypsin-like enzymes. Similar compounds include:
Suc-Leu-Leu-Val-Tyr-7-amido-4-methylcoumarin: A fluorogenic substrate used for similar enzymatic assays but with fluorescence detection.
Suc-Ala-Ala-Pro-Phe-pNA: Another chromogenic substrate used to detect chymotrypsin activity but with a different peptide sequence.
Suc-Leu-Leu-Val-Tyr-AMC: A substrate that releases a fluorescent product upon enzymatic cleavage, used in similar applications.
These compounds share similar applications but differ in their detection methods (chromogenic vs. fluorogenic) and peptide sequences, which can affect their specificity and sensitivity in various assays .
Propriétés
IUPAC Name |
4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-(4-hydroxyphenyl)-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H50N6O10/c1-20(2)17-27(38-30(44)15-16-31(45)46)34(48)39-28(18-21(3)4)35(49)41-32(22(5)6)36(50)40-29(19-23-7-13-26(43)14-8-23)33(47)37-24-9-11-25(12-10-24)42(51)52/h7-14,20-22,27-29,32,43H,15-19H2,1-6H3,(H,37,47)(H,38,44)(H,39,48)(H,40,50)(H,41,49)(H,45,46)/t27-,28-,29-,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHCORVRTOOZOG-HHIOAARCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H50N6O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
726.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















